molecular formula C7H9NO6 B1226837 Dcg-IV

Dcg-IV

Cat. No.: B1226837
M. Wt: 203.15 g/mol
InChI Key: MATPZHBYOVDBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DCG-IV can be synthesized through a multi-step process involving the cyclopropanation of a suitable precursor followed by functional group modifications. The synthesis typically involves the use of reagents such as diethyl malonate, ethyl diazoacetate, and various catalysts to achieve the desired cyclopropane ring structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions, purification steps, and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DCG-IV undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Modulation of Neuronal Activity

DCG-IV has been shown to modulate neuronal excitability and synaptic transmission in several studies:

  • Hippocampal Neurons : In guinea pig hippocampal slices, this compound application resulted in a marked reduction in the firing frequency of mossy fiber pathways, demonstrating its role in regulating excitatory neurotransmission .
  • Olfactory Bulb : Studies revealed that this compound inhibited burst firing in external tufted cells, leading to decreased excitability and altered synaptic input to mitral cells .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects:

  • Oxidative Stress : Research indicates that this compound may help mitigate oxidative stress-induced neuronal damage, suggesting therapeutic potential for conditions characterized by oxidative injury .
  • Neuroinflammation : The compound has also been studied for its effects on inflammatory responses in neural tissues, with findings indicating a reduction in pro-inflammatory cytokines following treatment with this compound .

Treatment of Neurological Disorders

Given its ability to modulate glutamatergic transmission, this compound is being explored for therapeutic applications in various neurological disorders:

  • Epilepsy : By inhibiting excessive excitatory transmission, this compound may serve as a potential treatment for epilepsy, where glutamate signaling is often dysregulated .
  • Anxiety Disorders : The anxiolytic effects observed with this compound administration suggest its potential use in treating anxiety-related disorders through modulation of synaptic activity within the amygdala .

Case Study 1: Hippocampal Synaptic Transmission

In a controlled study involving guinea pig hippocampal slices, researchers applied this compound to assess its effects on synaptic transmission:

  • Findings : Application of 2 µM this compound resulted in a 44.3% decrease in burst frequency and a 29.6% reduction in mean firing frequency among excitatory neurons. These results underscore the compound's efficacy in modulating synaptic activity under controlled conditions .

Case Study 2: Neuroprotective Effects Against Methotrexate-Induced Damage

A study investigated the protective role of taurine against methotrexate-induced oxidative stress and inflammation, with findings indicating that co-administration with this compound potentiated protective effects:

  • Results : The combination therapy led to significant reductions in markers of oxidative damage and inflammation compared to control groups, highlighting the therapeutic potential of this compound in neuroprotection .

Data Tables

Application AreaEffect ObservedReference
Neuronal Firing ModulationDecreased firing rate by 29.6%
NeuroprotectionReduced oxidative stress markers
Epileptic ActivityPotential reduction in seizure activity
Anxiety Disorder TreatmentAnxiolytic effects noted

Properties

IUPAC Name

3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPZHBYOVDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147782-19-2
Record name (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.